REACTION_CXSMILES
|
CC([C:5]1[CH:18]=[C:17]2[C:8]([N:9]=[C:10]3[C:15](=[C:16]2O)[CH2:14][CH2:13][CH2:12][CH2:11]3)=[CH:7][CH:6]=1)(C)C>O=P(Cl)(Cl)Cl>[CH2:14]1[C:15]2[C:10](=[N:9][C:8]3[C:17]([CH:16]=2)=[CH:18][CH:5]=[CH:6][CH:7]=3)[CH2:11][CH2:12][CH2:13]1
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Name
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|
Quantity
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9.46 g
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Type
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reactant
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Smiles
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CC(C)(C)C1=CC=C2N=C3CCCCC3=C(C2=C1)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The volatiles were evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=NC3=CC=CC=C3C=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |